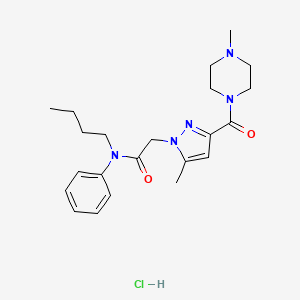

N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride

Description

N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with a 5-methyl group and a 4-methylpiperazine-1-carbonyl moiety. The acetamide backbone links an N-butyl and N-phenyl group, while the hydrochloride salt enhances aqueous solubility. However, specific biological data for this compound remain unreported in publicly available literature.

Properties

IUPAC Name |

N-butyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2.ClH/c1-4-5-11-26(19-9-7-6-8-10-19)21(28)17-27-18(2)16-20(23-27)22(29)25-14-12-24(3)13-15-25;/h6-10,16H,4-5,11-15,17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQBIBJGFSFAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure, characterized by the presence of a pyrazole ring, a piperazine moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 397.9 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of related pyrazole derivatives, which demonstrated moderate to good antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Enterococcus faecalis |

| N-butyl derivative | 31.108 | Escherichia coli |

| Control (Ciprofloxacin) | 0.381 | Staphylococcus aureus |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound may be effective against resistant strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that the compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases . The mechanism appears to involve modulation of signaling pathways associated with inflammation, although detailed mechanistic studies are still required.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the same chemical family as this compound:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the piperazine ring significantly enhanced antibacterial activity against resistant strains .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures show promise in reducing inflammation markers in conditions such as arthritis, suggesting potential therapeutic applications beyond antimicrobial use .

- Mechanistic Insights : Research has indicated that these compounds may exert their effects through inhibition of specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride, as promising anticancer agents. The structural features of pyrazoles allow them to interact with multiple biological targets involved in cancer progression.

Case Studies:

- Breast Cancer Treatment : A series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against resistant cancer cells .

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 | Synergistic with Doxorubicin | |

| Pyrazole Derivative B | MDA-MB-231 | Enhanced Cytotoxicity |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit key inflammatory pathways, making them suitable candidates for treating conditions characterized by excessive inflammation.

Research Findings:

Studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, compounds similar to this compound demonstrated effectiveness in reducing cytokine levels in animal models of inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have garnered attention due to their ability to combat various pathogens. Research indicates that compounds with a pyrazole core can exhibit significant antibacterial and antifungal activities.

Case Studies:

- Antibacterial Efficacy : A study explored the activity of a series of pyrazole amides against bacterial strains, where certain compounds showed potent inhibition against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrazole Amide C | Staphylococcus aureus | Potent Inhibition | |

| Pyrazole Amide D | Escherichia coli | Moderate Activity |

Mechanistic Insights

The mechanisms through which this compound exerts its effects are still under investigation. Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in tumor growth and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Features

- Pyrazole Core : The target compound’s pyrazole ring is substituted at the 3-position with a 4-methylpiperazine carbonyl group, a feature distinct from triazole-based analogs (e.g., ) and carbohydrazides (e.g., ). The 5-methyl group on the pyrazole may enhance metabolic stability compared to unsubstituted analogs.

- This moiety could improve solubility and receptor interaction.

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral analogs like the triazole derivative in .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A multi-step synthesis strategy is typically employed, starting with the preparation of the pyrazole core followed by sequential functionalization. Critical steps include:

- Reagent selection : Use of coupling agents (e.g., carbodiimides) for amide bond formation between the pyrazole and 4-methylpiperazine .

- Purification : Column chromatography or recrystallization to isolate intermediates, confirmed via TLC and melting-point analysis .

- Hydrochloride salt formation : Final treatment with HCl in a non-aqueous solvent to improve stability and solubility .

Q. How is structural characterization performed for intermediates and the final compound?

A combination of analytical techniques is required:

Q. What preliminary biological screening methods are applicable for this compound?

Initial activity assessment often involves:

- In vitro assays : Enzyme inhibition studies (e.g., kinase or receptor-binding assays) using fluorometric or colorimetric readouts .

- In vivo models : Acute toxicity screening in rodents (OECD guidelines) and efficacy in disease-specific models (e.g., anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazol tests) .

Advanced Research Questions

Q. How can computational methods guide biological activity prediction and target identification?

- PASS program : Predicts potential biological targets (e.g., anticonvulsant, anticancer) by comparing structural motifs to known bioactive compounds .

- Molecular docking : Identifies binding poses in protein active sites (e.g., using AutoDock Vina). For example, the 4-methylpiperazine moiety may interact with polar residues in kinase domains .

- ADME prediction : Tools like SwissADME assess pharmacokinetic properties, such as blood-brain barrier penetration, critical for CNS-targeted compounds .

Q. How to resolve contradictions between in vitro and in vivo biological data?

Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:

- Metabolite profiling : LC-MS/MS to identify degradation products in plasma or liver microsomes .

- Dose-response refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .

- Mechanistic studies : Knockout animal models or siRNA silencing to isolate target pathways .

Q. What hybrid computational-experimental strategies optimize reaction design?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict feasible intermediates, reducing trial-and-error synthesis .

- Information science : Machine learning models trained on reaction databases prioritize conditions (e.g., solvent, catalyst) for higher yields .

- Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters iteratively .

Q. How to optimize synthesis yield using statistical experimental design?

- Design of Experiments (DoE) : Fractional factorial designs screen variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify critical factors in the acylation step .

- Response surface methodology (RSM) : Models non-linear relationships between variables to pinpoint optimal conditions (e.g., 70°C, DMF solvent, 1.2 eq. reagent) .

Q. What challenges arise in stereochemical analysis of the piperazine-carbonyl moiety?

- Chiral HPLC : Required to separate enantiomers if asymmetric synthesis is attempted, using columns like Chiralpak IG-3 .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, often hindered by hygroscopicity of the hydrochloride salt .

- Dynamic NMR : Detects rotational barriers in the piperazine ring, which may influence receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.